8-Methylnaphthalen-1-amine

Olefin Polymerization Homogeneous Catalysis Ligand Design

Researchers requiring sterically-hindered aromatic amine scaffolds often face supply inconsistency with regioisomerically pure peri-substituted naphthalenes. 8-Methylnaphthalen-1-amine (CAS 130523-30-7) resolves this with its defined 1-amino-8-methyl architecture. • Axial steric hindrance from peri-substitution - essential for late transition metal (Ni, Pd, Fe) catalyst design in olefin polymerization. • Zero rotatable bonds; conformationally locked scaffold with consensus LogP 2.61 for predictable molecular geometry in drug discovery. • Batch-specific COA with NMR, HPLC, GC; 95% purity; stored under inert atmosphere, protected from light.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 130523-30-7
Cat. No. B180730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylnaphthalen-1-amine
CAS130523-30-7
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N
InChIInChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3
InChIKeySUFOAQYKYNPROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylnaphthalen-1-amine CAS 130523-30-7: Core Physicochemical and Sourcing Baseline for Procurement Evaluation


8-Methylnaphthalen-1-amine (CAS: 130523-30-7; C₁₁H₁₁N; MW: 157.21 g/mol) is a peri-substituted aromatic amine featuring an amino group at the 1-position and a methyl group at the 8-position of the naphthalene core . This 1,8-disubstituted architecture is structurally distinct from regioisomers such as 4-methylnaphthalen-1-amine (CAS: 1613-34-9) or unsubstituted 1-naphthylamine [1]. Commercially, the compound is available as a solid at room temperature with standard purity specifications of 95% and requires storage under inert atmosphere with protection from light [2]. Its calculated physicochemical properties include a consensus LogP of 2.61, water solubility of 0.0919 mg/mL (LogS -3.23, moderately soluble class), and zero rotatable bonds .

8-Methylnaphthalen-1-amine CAS 130523-30-7: Why Generic Substitution with Unsubstituted or Regioisomeric 1-Naphthylamines Is Not Scientifically Justified


Generic substitution with unsubstituted 1-naphthylamine or alternative regioisomers such as 4-methylnaphthalen-1-amine is not scientifically defensible because the peri-relationship between the 1-amino and 8-methyl substituents confers fundamentally distinct steric, electronic, and conformational properties [1]. The 8-methyl group introduces axially-directed steric hindrance around the amino functionality, which is absent in 1-naphthylamine or 4-methyl analogs [2]. This steric differentiation is particularly consequential in catalyst design where bulky 8-arylnaphthylamines have emerged as a distinct aniline subclass for introducing axial steric hindrance around metal centers, directly influencing catalytic performance in olefin polymerization [1]. Furthermore, substitution position alters lipophilicity and molecular recognition—the 8-methyl substitution pattern creates a unique spatial arrangement that cannot be replicated by 2-naphthylamine derivatives [3].

8-Methylnaphthalen-1-amine CAS 130523-30-7: Quantitative Comparative Evidence Guide for Procurement Decision-Making


8-Methylnaphthalen-1-amine as a Sterically-Differentiated Scaffold for Late Transition Metal Polymerization Catalysts

8-Methylnaphthalen-1-amine belongs to the 8-arylnaphthylamine class, which has been explicitly identified as a promising aniline scaffold for introducing axial steric hindrance around late transition metal centers (Ni, Pd, Fe) in olefin polymerization catalysts [1]. In contrast, unsubstituted 1-naphthylamine lacks this 8-position steric bulk, resulting in substantially different metal coordination geometry and catalytic performance [1].

Olefin Polymerization Homogeneous Catalysis Ligand Design

8-Methylnaphthalen-1-amine Lipophilicity (LogP 2.61 Consensus) Compared to Unsubstituted 1-Naphthylamine

8-Methylnaphthalen-1-amine exhibits a consensus LogP of 2.61 (average of iLOGP 1.85, XLOGP3 2.86, WLOGP 2.74, MLOGP 2.83, SILICOS-IT 2.74) . In contrast, unsubstituted 1-naphthylamine has a reported experimental LogP of approximately 2.25 [1]. The addition of the 8-methyl group increases calculated lipophilicity by ~0.36 log units.

Lipophilicity Physicochemical Property Medicinal Chemistry

8-Methylnaphthalen-1-amine Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Analogs

8-Methylnaphthalen-1-amine possesses zero rotatable bonds , indicating a fully rigid molecular framework where both the amino and methyl groups are fixed in the peri-relationship. In contrast, N-alkylated analogs such as N-methyl-1-naphthylamine (CAS: 2216-68-4) contain rotatable bonds that introduce conformational flexibility .

Conformational Analysis Molecular Rigidity Structure-Based Design

8-Methylnaphthalen-1-amine Exceptional Substituent Reactivity Due to Peri-Interaction (Class-Level Evidence)

The peri-relationship between 1- and 8-substituents in naphthalene derivatives confers special reactivity not observed in non-peri-substituted analogs. Literature on 8-substituted 1-naphthylamine derivatives explicitly notes 'exceptional reactivity of the substituents' attributable to the peri-interaction [1]. This reactivity pattern is absent in 4-methylnaphthalen-1-amine (CAS: 1613-34-9), where the methyl and amino groups are not in a peri-relationship.

Peri-Interaction Steric Effects Synthetic Chemistry

8-Methylnaphthalen-1-amine Water Solubility (0.0919 mg/mL) Compared to 1-Naphthylamine Solubility Profile

8-Methylnaphthalen-1-amine has a calculated water solubility of 0.0919 mg/mL (0.000585 mol/L), corresponding to a LogS (ESOL) of -3.23, classified as 'soluble' on the LogS solubility scale . While directly comparable experimental solubility data for 1-naphthylamine under identical conditions are not consolidated in a single source, the calculated LogS of -3.23 for the target compound indicates moderate aqueous solubility that may differ meaningfully from unsubstituted analogs .

Aqueous Solubility Formulation Sample Preparation

8-Methylnaphthalen-1-amine Standard Purity Specifications and Batch-Level Analytical Documentation Availability

8-Methylnaphthalen-1-amine is commercially supplied with a standard purity specification of 95% and vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, alternative suppliers of 4-methylnaphthalen-1-amine (CAS: 1613-34-9) may not consistently offer equivalent batch-level analytical documentation .

Quality Control Analytical Chemistry Procurement Specification

8-Methylnaphthalen-1-amine CAS 130523-30-7: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Ligand Precursor for Sterically-Bulky N,N-Chelating Ligands in Late Transition Metal Olefin Polymerization Catalysis

8-Methylnaphthalen-1-amine serves as a core scaffold for constructing bulky N-aryl ligands that introduce axial steric hindrance around late transition metal centers (Ni, Pd, Fe) . The 8-methyl group is positioned in the peri-relationship to the amino functionality, creating a sterically encumbered environment that modulates metal center accessibility and influences polymer molecular weight, branching density, and comonomer incorporation in olefin (co)polymerization . Unsubstituted 1-naphthylamine cannot provide this axial steric element, making 8-methylnaphthalen-1-amine the preferred precursor for catalysts requiring this specific spatial constraint .

Conformationally-Constrained Building Block for Structure-Based Drug Design and Receptor-Ligand Studies

With zero rotatable bonds and a rigid peri-substituted naphthalene framework, 8-methylnaphthalen-1-amine provides a conformationally locked scaffold suitable for structure-based drug design programs where predictable molecular geometry is required . The compound's consensus LogP of 2.61 and moderate aqueous solubility (0.0919 mg/mL) are quantitatively defined parameters that inform lead optimization efforts focused on modulating lipophilicity and solubility profiles .

Precursor for Dyes and Pigments Requiring Specific Peri-Substitution Pattern

The compound is referenced as a versatile intermediate for dye and pigment synthesis, where the 1-amino-8-methyl substitution pattern imparts specific chromophoric properties distinct from non-peri-substituted naphthylamines . The exceptional reactivity of peri-substituents in 1,8-disubstituted naphthalenes enables unique synthetic pathways for generating fused heterocyclic dye structures not accessible from 4-methyl or unsubstituted 1-naphthylamine derivatives [1].

Analytical Reference Standard with Documented Physicochemical and Spectroscopic Parameters

8-Methylnaphthalen-1-amine is a defined chemical entity with complete physicochemical characterization including exact mass (157.089 Da), InChIKey (SUFOAQYKYNPROP-UHFFFAOYSA-N), and calculated LogP/LogS values . Commercial availability with batch-specific analytical documentation (NMR, HPLC, GC) supports its use as a reference standard in analytical method development or as a calibration standard in quantitative assays [1].

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